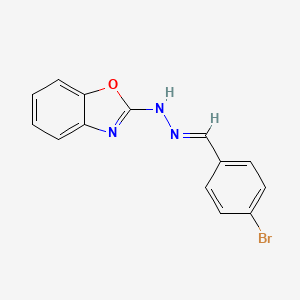
4-Bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone: is an organic compound that belongs to the class of hydrazones It is derived from 4-bromobenzaldehyde and 1,3-benzoxazole
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone typically involves the condensation reaction between 4-bromobenzaldehyde and 1,3-benzoxazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-Bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The bromine atom in the benzaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Corresponding amines.
Substitution: Substituted benzaldehyde derivatives.
科学的研究の応用
Chemistry: In organic synthesis, 4-bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone serves as an intermediate for the preparation of more complex molecules. It is used in the synthesis of heterocyclic compounds and as a building block for various organic transformations.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals, where the hydrazone linkage plays a crucial role in biological activity.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the design of drugs targeting specific enzymes or receptors, leveraging its unique structural features.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of 4-bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone involves its interaction with molecular targets through the hydrazone linkage. This linkage can form stable complexes with metal ions, which can be exploited in catalysis and material science. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
類似化合物との比較
4-Bromobenzaldehyde: A precursor in the synthesis of 4-bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone.
1,3-Benzoxazole: Another precursor that contributes to the heterocyclic structure of the compound.
Hydrazones: A class of compounds with similar hydrazone linkages, used in various chemical and biological applications.
Uniqueness: this compound is unique due to the presence of both the bromobenzaldehyde and benzoxazole moieties. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and potential therapeutic applications.
特性
分子式 |
C14H10BrN3O |
|---|---|
分子量 |
316.15 g/mol |
IUPAC名 |
N-[(E)-(4-bromophenyl)methylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H10BrN3O/c15-11-7-5-10(6-8-11)9-16-18-14-17-12-3-1-2-4-13(12)19-14/h1-9H,(H,17,18)/b16-9+ |
InChIキー |
WDXXKZQGXPUKCW-CXUHLZMHSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=C(O2)N/N=C/C3=CC=C(C=C3)Br |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)NN=CC3=CC=C(C=C3)Br |
溶解性 |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-chlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14966855.png)

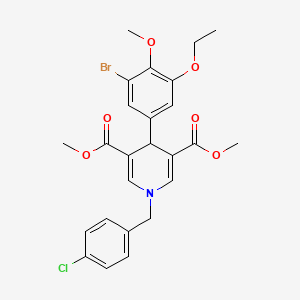
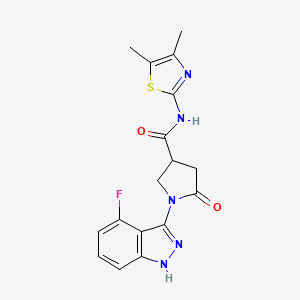
![3-Hydroxy-1-(4-methylphenyl)-3-(2-thienyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-A]azepin-1-ium](/img/structure/B14966894.png)
![1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide](/img/structure/B14966903.png)
![N-(4-bromo-2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B14966913.png)
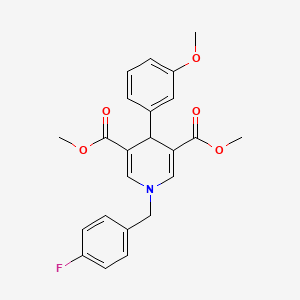
![7-(1-Benzofuran-2-YL)-2-(furan-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B14966927.png)
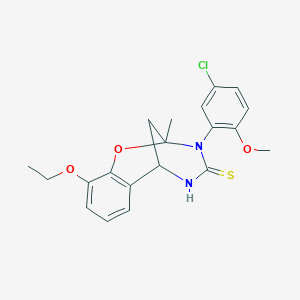
![N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966949.png)
![6-allyl-N-(3-chloro-2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14966956.png)
![6-ethyl-N-(4-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14966957.png)
![9-methyl-8-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-1,9-dihydro-6H-purin-6-one](/img/structure/B14966962.png)
